1-Cyclohexylmethyl-1H-indol-7-ylamine
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVWXFFRCHPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexylmethyl-1H-indol-7-ylamine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- IUPAC Name : this compound
- CAS Number : 1712025-09-6
- Molecular Formula : C15H18N2
- Molecular Weight : 230.32 g/mol
The biological activity of indole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively characterized; however, it is hypothesized to interact with neurotransmitter systems and may exhibit properties similar to other indole derivatives that act as agonists or antagonists at serotonin receptors.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | <25 |
| Compound B | MDA-MB-231 | >50 |
These findings indicate that certain structural modifications in indole derivatives can enhance their selectivity and potency against specific cancer types .
Anti-inflammatory and Analgesic Properties
Indole derivatives are also explored for their anti-inflammatory effects. In a study assessing COX-2 inhibition, compounds similar to this compound displayed significant anti-inflammatory activity.
| Compound | COX-2 Inhibition (%) | Analgesic Activity (in vivo) |
|---|---|---|
| D-7 | 85% | Strong |
This table illustrates that certain derivatives can effectively inhibit COX-2, a key enzyme involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities of indole derivatives:
- Breast Cancer Study : A study evaluated the effects of various indole compounds on MCF-7 and MDA-MB-231 cells, showing that certain derivatives had IC50 values below 25 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- COX Inhibition Study : Research on novel indole compounds demonstrated significant COX-2 inhibitory activity, with one derivative exhibiting over 85% inhibition in vitro and strong analgesic effects in animal models .
- Synthetic Cannabinoid Research : Investigations into synthetic cannabinoids have revealed that compounds like this compound may mimic the psychoactive effects of cannabis, although further studies are required to fully understand their pharmacodynamics .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Analogs from
N-(1H-Indol-3-ylmethyl)cyclohexanamine (CAS: 53924-03-1)
- Molecular Formula : C₁₅H₂₀N₂ (same as the target compound).
- Substitution Pattern : A cyclohexanamine group is linked to the 3-position of the indole via a methylene bridge.
- Key Difference: The amine group is part of the cyclohexane ring rather than being directly attached to the indole core.
Substituted Indoles with Halogen or Methoxy Groups ()
Compounds 77 , 78 , and 79 from are 3-substituted imidazolyl indoles with halogen or methoxy substituents:
| Compound | Substituent | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 77 | 7-Cl | 345.09 | Chlorine at 7-position |
| 78 | 4-Br | 345.09 | Bromine at 4-position |
| 79 | 5-OCH₃ | 389.04 | Methoxy at 5-position |
- Comparison : These compounds incorporate an imidazole ring fused to the indole core, absent in the target compound. The halogen/methoxy groups enhance polarity, contrasting with the lipophilic cyclohexylmethyl group in 1-Cyclohexylmethyl-1H-indol-7-ylamine. Their higher molecular weights (~345–391 g/mol) suggest increased steric bulk compared to the target compound (228.34 g/mol) .
Carboxylic Acid Derivatives ( and )
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂.
- Functional Groups : Carboxylic acid at 2-position, chlorine at 7-position.
- Application : Likely used as a synthetic intermediate; the carboxylic acid group enables conjugation or salt formation, differing from the amine group in the target compound .
2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1)
Positional Isomer with Methyl Group ()
5-Methyl-1H-indol-7-amine (CAS: 90868-10-3)
- Molecular Formula : C₉H₁₀N₂.
- Substitution Pattern : Methyl group at 5-position and amine at 7-position.
- Comparison: Shares the 7-aminoindole core with the target compound but lacks the cyclohexylmethyl group.
Structural and Physicochemical Analysis
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (Predicted) |
|---|---|---|---|
| This compound | 228.34 | Cyclohexylmethyl | High |
| 5-Methyl-1H-indol-7-amine | 148.20 | Methyl | Moderate |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 209.63 | Carboxylic acid | Low |
Functional Group Influence
- Amine at 7-Position: Present in both the target compound and 5-Methyl-1H-indol-7-amine, this group can act as a hydrogen bond donor, making it critical for interactions with biological targets like enzymes or receptors .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclohexylmethyl-1H-indol-7-ylamine typically involves:
- N-alkylation of the indole nitrogen (N1 position) with a cyclohexylmethyl moiety.
- Selective amination at the 7-position of the indole ring, which often requires regioselective functional group transformations.
The synthetic route generally starts from commercially available or easily synthesized 1H-indole derivatives, proceeding through protection, substitution, and deprotection steps.
The introduction of the cyclohexylmethyl group at the nitrogen atom is commonly achieved via nucleophilic substitution reactions:
Method: Treatment of indole or indol-7-ylamine with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions, typically using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as DMF or DMSO.
Reaction Conditions: Mild heating (40–80 °C) for several hours to promote alkylation without affecting other sensitive functionalities.
Outcome: Formation of N-(cyclohexylmethyl)indole derivatives with high regioselectivity at the nitrogen atom.
Amination at the 7-Position of Indole
The selective amination at the 7-position of the indole ring is more challenging due to the electron-rich nature of the indole and the potential for multiple substitution sites.
Approach 1: Directed Lithiation
Procedure: Lithiation at the 7-position using strong bases such as n-butyllithium at low temperatures (-78 °C), followed by quenching with electrophilic nitrogen sources (e.g., chloramine derivatives or azides).
Advantages: High regioselectivity and yield.
Limitations: Requires strict anhydrous and low-temperature conditions.
Approach 2: Transition Metal-Catalyzed C–H Amination
Procedure: Palladium- or copper-catalyzed direct amination using suitable nitrogen donors (e.g., amines, hydroxylamines) under oxidative conditions.
Advantages: Bypasses the need for pre-functionalization; milder conditions.
Limitations: Catalyst cost and potential for side reactions.
Representative Preparation Protocol (Literature-Based Example)
A representative synthesis combining the above strategies might proceed as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Indol-7-ylamine + cyclohexylmethyl bromide, K2CO3, DMF, 60 °C, 12 h | N-cyclohexylmethylation of indole nitrogen |
| 2 | Directed lithiation at C7 with n-BuLi, -78 °C, then electrophilic amination with chloramine-T | Introduction of amine group at 7-position |
| 3 | Work-up and purification (column chromatography) | Pure this compound |
Analytical Data and Purification
- Purity Assessment: Typically confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC.
- Chromatographic Purification: Silica gel column chromatography using mixtures of chloroform/acetone or ethyl acetate/hexane as eluents.
- Yield: Reported yields range from moderate to high (50–85%) depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation with halides | Cyclohexylmethyl bromide, base | DMF, 40–80 °C, 12 h | High regioselectivity, simple | Requires pure starting amine |
| Directed lithiation + amination | n-BuLi, chloramine-T or azides | -78 °C, inert atmosphere | High regioselectivity at C7 | Sensitive conditions, costly |
| Transition metal-catalyzed C–H amination | Pd or Cu catalysts, amine donors | Mild heating, oxidative conditions | Avoids pre-functionalization | Catalyst cost, side reactions |
Research Findings and Notes
- The regioselective amination at the 7-position is crucial for biological activity, and lithiation-based methods provide the highest selectivity.
- N-alkylation is generally straightforward but requires control to avoid over-alkylation or substitution at other positions.
- Purification and characterization are essential to confirm the structure and purity due to potential isomer formation.
- No direct preparation protocols for this exact compound were found in some databases, but the synthesis principles are derived from related indole chemistry literature and analogous compound preparations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
